molecular formula C17H17BrN2O5 B4120121 N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

Cat. No.: B4120121
M. Wt: 409.2 g/mol
InChI Key: LIFZAIYCCPONFW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide is a complex organic compound characterized by the presence of bromine, nitro, methoxy, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide typically involves multiple steps:

    Nitration and Bromination: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group at the 4-position. This is followed by bromination to introduce the bromine atom at the 2-position.

    Formation of Butanamide: The intermediate product is then reacted with 4-(2-methoxyphenoxy)butanoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of N-(2-amino-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide.

    Oxidation: Formation of N-(2-bromo-4-nitrophenyl)-4-(2-hydroxyphenoxy)butanamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromo-4-aminophenyl)-4-(2-methoxyphenoxy)butanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide is unique due to the combination of bromine, nitro, methoxy, and phenoxy groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-24-15-5-2-3-6-16(15)25-10-4-7-17(21)19-14-9-8-12(20(22)23)11-13(14)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFZAIYCCPONFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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